1-[3-(Pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-c]pyrrole core fused with a pyridine ring and a pentoxyphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-[3-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multicomponent reactions and cyclization processes. One efficient synthetic route involves the use of a multicomponent process to obtain diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . This method is compatible with a wide range of substituents and allows for the practical synthesis of the target compound under mild conditions. The products can be easily isolated by crystallization without the need for chromatography.
Chemical Reactions Analysis
1-[3-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may yield dihydro derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a valuable scaffold for the design of novel biologically active molecules . The chromeno[2,3-c]pyrrole core is known for its antioxidant activity and potential therapeutic applications. Additionally, the compound’s unique structure makes it a useful template for the development of compound libraries in drug discovery and biomedical research.
Mechanism of Action
The mechanism of action of 1-[3-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including oxidative stress and inflammation. The chromeno[2,3-c]pyrrole core is known to interact with cellular enzymes and receptors, leading to its observed biological activities.
Comparison with Similar Compounds
1-[3-(PENTYLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . These compounds share a similar chromeno[2,3-c]pyrrole core but differ in their substituents and overall structure. The presence of the pentoxyphenyl group in the target compound adds to its uniqueness and may contribute to its distinct biological activities.
Properties
Molecular Formula |
C27H24N2O4 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(3-pentoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O4/c1-2-3-8-16-32-19-11-9-10-18(17-19)24-23-25(30)20-12-4-5-13-21(20)33-26(23)27(31)29(24)22-14-6-7-15-28-22/h4-7,9-15,17,24H,2-3,8,16H2,1H3 |
InChI Key |
DNSJRRPABIIHEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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